molecular formula C37H53N7O11 B14196303 L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid CAS No. 869589-48-0

L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid

Cat. No.: B14196303
CAS No.: 869589-48-0
M. Wt: 771.9 g/mol
InChI Key: DCKWJNZPNVXODO-IIZANFQQSA-N
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Description

L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid is a complex peptide compound composed of six amino acids: leucine, tyrosine, glycine, lysine, tyrosine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis using oligonucleotide primers and DNA polymerase.

Major Products

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in targeting specific receptors or enzymes.

    Industrial: Used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    L-Lysyl-L-tyrosyl-L-glutamic acid: A shorter peptide with similar amino acid composition.

    L-Glutamic acid, L-cysteinyl-L-tyrosylglycyl-L-lysyl-L-tyrosyl: Another peptide with a similar structure but includes cysteine.

Properties

CAS No.

869589-48-0

Molecular Formula

C37H53N7O11

Molecular Weight

771.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C37H53N7O11/c1-21(2)17-26(39)33(50)43-29(18-22-6-10-24(45)11-7-22)34(51)40-20-31(47)41-27(5-3-4-16-38)35(52)44-30(19-23-8-12-25(46)13-9-23)36(53)42-28(37(54)55)14-15-32(48)49/h6-13,21,26-30,45-46H,3-5,14-20,38-39H2,1-2H3,(H,40,51)(H,41,47)(H,42,53)(H,43,50)(H,44,52)(H,48,49)(H,54,55)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

DCKWJNZPNVXODO-IIZANFQQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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